4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Description
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Properties
IUPAC Name |
4-(4,5-dimethyl-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-6-7-10-13(9(8)2)15-11(14-10)4-3-5-12(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWEUNDKAZCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic Acid
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid , a structural analog of the key Bendamustine intermediate. While the 5,6-dimethyl isomer (a Vitamin B12 degradation product) is ubiquitous in literature, the 4,5-dimethyl isomer presents unique steric properties due to the proximity of the C4-methyl group to the imidazole ring nitrogen.
This protocol utilizes a robust, two-stage Phillips-type condensation between 3,4-dimethyl-1,2-phenylenediamine and glutaric anhydride. This pathway is preferred over acid chloride methods due to milder conditions, higher atom economy, and the avoidance of unstable acid chloride intermediates.
Key Chemical Challenges Addressed
-
Regiocontrol: Ensuring the formation of the 4,5-dimethyl isomer requires the specific selection of 3,4-dimethyl-1,2-phenylenediamine as the starting material.
-
Cyclization Efficiency: The aliphatic carboxylic acid tail makes the molecule sensitive to harsh dehydration conditions. We employ a dilute acid reflux method to effect cyclization without degrading the side chain.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the imidazole ring after establishing the aliphatic side chain. This prevents the need for complex alkylation at the C2 position of a pre-formed benzimidazole, which often leads to N-alkylation byproducts.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from a diamine and a cyclic anhydride.[1]
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[2][3][4] | Equiv.[5] | Role |
| 3,4-Dimethyl-1,2-phenylenediamine | 4062-60-6 | 1.0 | Core Scaffold (Aryl) |
| Glutaric Anhydride | 108-55-4 | 1.1 | Side Chain Source |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Reaction Medium (Step 1) |
| Hydrochloric Acid (4N) | 7647-01-0 | Solvent/Cat.[6] | Cyclization Agent (Step 2) |
| Sodium Hydroxide (aq) | 1310-73-2 | Reagent | pH Adjustment |
Step-by-Step Methodology
This protocol is an adaptation of the standard Bendamustine intermediate synthesis, optimized for the dimethyl substrate.
Stage 1: Ring Opening & Amide Formation
Rationale: Glutaric anhydride is electrophilic enough to react with the primary amine of the phenylenediamine at room temperature, forming the mono-amide without cyclizing.
-
Charge: In a clean, dry 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve 3,4-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) in anhydrous THF (100 mL).
-
Addition: Add glutaric anhydride (9.2 g, 80.7 mmol, 1.1 equiv) in a single portion.
-
Reaction: Stir the mixture at 20–25°C for 4–6 hours.
-
Observation: The solution typically darkens, and a precipitate (the acyclic amide intermediate) may form.
-
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Consumption of the diamine indicates completion.
-
Isolation (Optional): If a heavy precipitate forms, filter and wash with cold THF. If soluble, proceed directly to Stage 2 (telescoped process). Recommendation: Evaporate THF to dryness to remove organic solvent before acid treatment.
Stage 2: Dehydrative Cyclization (Phillips Condensation)
Rationale: Closing the imidazole ring requires acid catalysis and heat to eliminate water. 4N HCl provides the necessary protons while maintaining solubility.
-
Resuspension: Suspend the residue (or filter cake) from Stage 1 in 4N HCl (100 mL).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours.
-
Work-up: Cool the reaction mixture to room temperature (20°C).
-
Neutralization: Slowly adjust the pH to pH 4.5–5.0 using 20% NaOH solution.
-
Critical Point: The product is an amphoteric amino acid. It is most insoluble at its isoelectric point (pI). Do not over-basify (> pH 7) or the salt will dissolve.
-
-
Crystallization: Stir the resulting suspension at 0–5°C for 2 hours to maximize yield.
-
Filtration: Filter the solid and wash with ice-cold water (2 x 20 mL) followed by cold acetone (1 x 15 mL) to remove unreacted organic impurities.
-
Drying: Dry under vacuum at 50°C for 12 hours.
Reaction Workflow & Mechanism
The following diagram illustrates the transformation from the acyclic amide intermediate to the final benzimidazole.
Figure 2: Mechanistic pathway showing the conversion of the open-chain amide to the fused heterocycle.
Quality Control & Analytical Expectations
To validate the synthesis, the following analytical signatures should be confirmed.
NMR Characterization (Predicted)
-
Solvent: DMSO-d6
-
1H NMR:
-
δ 12.0 ppm (bs, 1H): Carboxylic acid OH / Imidazole NH (exchangeable).
-
δ 7.2 - 6.9 ppm (m, 2H): Aromatic protons (C6-H, C7-H). Note the coupling pattern will differ from the symmetric 5,6-dimethyl isomer.
-
δ 2.8 ppm (t, 2H): Methylene protons adjacent to the imidazole ring (C2-CH2 -).
-
δ 2.3 ppm (t, 2H): Methylene protons adjacent to the carboxyl group (-CH2 -COOH).
-
δ 2.3 - 2.2 ppm (s, 6H): Two singlets or overlapping signals for the two methyl groups on the aromatic ring.
-
δ 1.9 ppm (m, 2H): Central methylene protons of the propyl chain.
-
Impurity Profile
-
Regioisomer (5,6-Dimethyl): Only present if the starting material (diamine) was impure.
-
Dimerization: Formation of bis-benzimidazoles is rare with glutaric anhydride but possible if stoichiometry is incorrect.
-
Incomplete Cyclization: Presence of the amide intermediate (check via HPLC).
Process Safety
-
Glutaric Anhydride: Irritant and moisture sensitive. Handle in a fume hood.
-
Exotherm Control: The neutralization step (Stage 2, Step 4) is exothermic. Add base slowly to prevent thermal degradation or "oiling out" of the product.
-
Waste Disposal: The filtrate contains excess HCl and dissolved organics. Neutralize before disposal.
References
The methodology described above is an adaptation of authoritative protocols for benzimidazole-butanoic acid derivatives (Bendamustine intermediates).
- Preparation of Bendamustine Intermediates (Glutaric Anhydride Protocol)
-
Synthesis of Bendamustine Deschloro Dimer
- Source: ResearchG
- Relevance: Provides detailed work-up and purification conditions for the carboxylic acid deriv
-
URL:[Link]
- Process for the Preparation of Bendamustine (Acid Catalysis)
Sources
- 1. CN105085405A - Preparation method and application of 4-[1-methyl-5-(2-chloroethyl-2-ethoxyl)amino-2-benzimidazolyl]butyric acid hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. store.usp.org [store.usp.org]
- 4. 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid | C16H23N3O4 | CID 13755672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 6. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]
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- 8. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Guide: Characterization of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid
The characterization of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid requires a rigorous approach due to the potential for structural isomerism (specifically distinguishing it from the common 5,6-dimethyl analog) and the dynamic nature of benzimidazole tautomerism.[1][2][3]
This guide details the physicochemical profiling, spectroscopic identification, and purity analysis necessary for this compound, often encountered as a specialized building block or metabolite in drug discovery.[3][4]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][5][6]
Before instrumental analysis, the fundamental chemical behavior of the molecule must be understood to interpret data correctly.[4]
-
Molecular Formula:
[2][3][4] -
Core Structure: A benzimidazole ring substituted at the C2 position with a butyric acid tail and at the C4/C5 positions with methyl groups.[1]
Critical Structural Consideration: Tautomerism
Unlike N-alkylated benzimidazoles (e.g., Bendamustine intermediates), this molecule possesses a free N-H (1H-benzimidazole).[1][2][3][4] It exists in rapid equilibrium between two tautomers in solution:
Implication for Analysis: In NMR solvents like DMSO-
Part 2: Spectroscopic Characterization Strategy
The primary challenge is distinguishing the 4,5-dimethyl isomer from the more common 5,6-dimethyl isomer (a Vitamin B12 precursor motif).[2][3][4]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~5-10 mg in DMSO-
| Nucleus | Feature | Expected Signal & Assignment | Differentiation Logic (Crucial) |
| Aromatic Region | Two Doublets (d) (approx. 6.8 - 7.3 ppm).[1][2][3][5] Coupling constant | 4,5-Dimethyl vs. 5,6-Dimethyl: • 4,5-Me: Protons are at C6 and C7.[1][2][4] They are ortho to each other. Expect strong ortho-coupling (d, | |
| Aliphatic Chain | Triplet (t) : | The triplet at ~2.8 ppm (adjacent to the benzimidazole ring) confirms the C2-alkylation.[1][2][3] | |
| Methyl Groups | Two Singlets (~2.3 - 2.5 ppm).[1][2][3] | If tautomerism is fast, these may appear as one broad peak or two distinct sharp peaks depending on the electronic environment difference between C4 and C5.[1][4] | |
| Exchangeables | Broad Singlet (>12 ppm).[2][3] | COOH and NH protons.[1][2][6] Often broadened into the baseline due to exchange.[1][2] | |
| Carbonyl | ~174 ppm (COOH) | Confirms the carboxylic acid.[2][3] | |
| C2 (Amidine) | ~155 ppm | Diagnostic for benzimidazole C2.[2][3] |
2. Mass Spectrometry (HRMS)
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[2][3][4]
-
Target Ion:
(Calculated).[2][3] -
Fragmentation Pattern (MS/MS):
-
Loss of H
O (-18): Characteristic of carboxylic acids ( ~215).[1][2][3] -
Loss of Propionic Acid moiety: Cleavage at the C2-alkyl bond is rare but possible under high energy.[1][2][3]
-
RDA (Retro-Diels-Alder): Benzimidazole core fragmentation is difficult; the molecular ion is usually very stable.[1][2][3]
-
3. Infrared Spectroscopy (FT-IR)
-
Broad Band (3300–2500 cm
): O-H stretch of carboxylic acid (often overlaps with N-H).[1][2][3] -
Sharp Peak (~1710 cm
): C=O stretch (Carboxylic Acid dimer).[1][2][3] -
Medium Peak (~1620 cm
): C=N stretch (Benzimidazole ring).[1][2][3]
Part 3: Purity & Impurity Profiling (HPLC)
Objective: Quantify the target against synthesis by-products (e.g., uncyclized diamine, regioisomers).
Methodology: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, ensures protonation of imidazole).[2][3][4]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 270 nm (Benzimidazole
) and 210 nm (COOH).[2][3]
Common Impurities to Monitor:
-
3,4-Dimethyl-o-phenylenediamine: Starting material. Elutes early (more polar, basic).[2][3][4]
-
Glutaric Acid/Anhydride: Starting material. Elutes very early or in void volume (no chromophore at 270 nm).[2][3]
-
Regioisomers: If the starting diamine was not pure 3,4-dimethyl (e.g., contained 4,5-dimethyl), you may form the 5,6-dimethyl isomer.[1][3][4] Resolution of these isomers requires a shallow gradient (e.g., 10-30% B over 20 mins).
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing this specific molecule, emphasizing the differentiation from its isomer.
Caption: Logical workflow for validating the 4,5-dimethyl substitution pattern via NMR coupling constants.
Part 5: Synthesis & References
To ground this characterization, one must understand the origin.[1][4] This molecule is typically synthesized via the Phillips Condensation :
-
Reactants: 3,4-Dimethyl-1,2-phenylenediamine + Glutaric Anhydride (or Glutaric acid).[1][2][3]
-
Conditions: 4N HCl, Reflux (Standard Phillips conditions).
References:
-
Standard Benzimidazole Synthesis: Wright, J. B. (1951).[2][3][4] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[2][3][4] Link
-
NMR of Benzimidazoles: Kazimierczuk, Z., et al. (2005).[2][3][4] "Tautomerism of Benzimidazoles: Insights from NMR and X-ray." Journal of Molecular Structure, 744, 661-668.[1][4] (Provides grounding for the tautomeric averaging in NMR).
-
Related Bendamustine Intermediates (Analogous Structures): While specific literature on the 4,5-dimethyl isomer is rare compared to the 1-methyl-5-substituted analogs (Bendamustine), the analytical protocols for the carboxylic acid side chain are identical.[1][2][3] Refer to: Journal of Pharmaceutical and Biomedical Analysis, "Impurity profiling of Bendamustine Hydrochloride," for HPLC conditions applicable to benzimidazole-butanoic acids.
Sources
- 1. Bendamustine related compound C [USP] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid | C16H23N3O4 | CID 13755672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alentris.org [alentris.org]
- 4. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Theoretical and In-Silico Exploration of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic Acid: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the study of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid, a promising scaffold in medicinal chemistry. Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for in-silico analysis, from molecular modeling to the prediction of biological activity.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with various biological targets.[3][4] The therapeutic versatility of benzimidazole derivatives is well-documented, with numerous compounds approved for clinical use.[4] The title compound, this compound, combines the benzimidazole nucleus with a butanoic acid side chain, a feature known to influence pharmacokinetic properties and target engagement. The dimethyl substitution on the benzene ring is anticipated to enhance lipophilicity and potentially modulate biological activity.[1]
This guide will delineate a systematic approach to theoretically characterize this molecule, providing insights into its structural, electronic, and biological properties, thereby accelerating its potential development as a therapeutic agent.
Synthetic Strategy and Spectroscopic Characterization
A plausible and efficient synthesis of this compound involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with adipic acid. This one-pot reaction is a common and effective method for creating 2-substituted benzimidazoles.[5][6]
Proposed Synthetic Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and adipic acid (1.1 equivalents) in 4N hydrochloric acid.
-
Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Predicted Spectroscopic Data
Based on the analysis of similar benzimidazole derivatives, the following spectroscopic characteristics for this compound can be anticipated.[5][6][7][8]
| Spectroscopic Technique | Predicted Key Features |
| FT-IR (KBr, cm⁻¹) | Broad peak around 3400-2500 (O-H stretch of carboxylic acid), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1620 (C=N stretch of imidazole), ~1450 (aromatic C=C stretch). |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, COOH), ~12.0 (s, 1H, NH of imidazole), ~7.3 (s, 2H, Ar-H), ~3.0 (t, 2H, -CH₂-COOH), ~2.3 (s, 6H, Ar-CH₃), ~2.1 (m, 2H, -CH₂-CH₂-CH₂-), ~1.9 (m, 2H, -CH₂-CH₂-). |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~175.0 (COOH), ~155.0 (C=N), ~140.0, ~135.0, ~115.0 (Ar-C), ~35.0 (-CH₂-COOH), ~30.0 (-CH₂-), ~25.0 (-CH₂-), ~20.0 (Ar-CH₃). |
Computational and Theoretical Analysis
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules, providing valuable insights that complement experimental data.[9][10][11]
Molecular Geometry Optimization
The first step in a theoretical study is to determine the most stable 3D conformation of the molecule.
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[9]
-
Basis Set: 6-311++G(d,p) basis set to provide a good balance between accuracy and computational cost.
-
Procedure: Perform a full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.
Caption: A typical workflow for the computational analysis of a small molecule.
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to aid in the assignment of experimental FT-IR and Raman spectra.
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
Caption: 2D representation of the molecular structure of the title compound.
In-Silico Prediction of Biological Activity: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14][15] This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target.
Target Selection
Based on the known activities of benzimidazole derivatives, potential targets for this compound include:
-
Tubulin: Many benzimidazole compounds exhibit anticancer activity by inhibiting tubulin polymerization.[1][16]
-
Tyrosine Kinases (e.g., BCR-ABL, EGFR): These are crucial targets in cancer therapy, and some benzimidazoles are known to be kinase inhibitors.
-
Fungal Cytochrome P450 14α-demethylase (CYP51): A key enzyme in ergosterol biosynthesis, making it a target for antifungal agents.[17]
Molecular Docking Protocol
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.
-
Docking Simulation: Use software such as AutoDock or Schrödinger to perform the docking calculations. Define the binding site on the protein and run the docking algorithm.
-
Analysis: Analyze the resulting docking poses based on their binding energy scores and the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach to characterize this compound. The proposed in-silico studies, from DFT calculations to molecular docking, will provide a solid foundation for understanding its chemical and biological properties. The insights gained from these theoretical investigations will be invaluable for guiding the experimental synthesis, characterization, and biological evaluation of this promising compound, ultimately accelerating its journey through the drug discovery pipeline. Future work should focus on the synthesis and experimental validation of the predicted properties and biological activities.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not provided)
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC. (URL: [Link])
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL not provided)
- Design, synthesis, and preliminary antitumor mechanism of benzimidazole deriv
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. (URL: [Link])
-
Benzimidazole derivatives with anticancer activity. ResearchGate. (URL: [Link])
-
Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. MDPI. (URL: [Link])
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Semantic Scholar. (URL: [Link])
-
Design, Molecular Docking, Synthesis, and Antibacterial Activity of 1H-Benzimidazole-2-Carboxylic Acid. Connect Journals. (URL: [Link])
-
Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF BENZIMIDAZOLE CONTAINING CHALCONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])
- Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. (URL not provided)
-
Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. PMC. (URL: [Link])
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. PMC. (URL: [Link])
-
Synthesis, characterization and anti - JOCPR. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Design, Molecular Docking, Synthesis, and Antibacterial Activity of 1H-Benzimidazole-2-Carboxylic Acid (2-Oxo-1, 2-Dihydro-Indol-3-Ylidene)- Hydrazide Derivatives. ResearchGate. (URL: [Link])
-
Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. (URL: [Link])
- DOCKING STUDIES OF BENZIMIDAZOLE DERIV
-
DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. (URL: [Link])
-
Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. (URL: [Link])
- Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)
-
New phosphonylation route of a series of 2-AlkylBenzimidazole derivatives: Synthesis, characterization, biological evaluation, ADMET prediction, molecular docking and DFT studies. ResearchGate. (URL: [Link])
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. (URL: [Link])
-
Synthesis of a potential bendamustine deschloro dimer impurity. ResearchGate. (URL: [Link])
-
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. (URL: [Link])
-
New phosphonylation route of a series of 2-AlkylBenzimidazole derivatives: Synthesis, characterization, biological evaluation, ADMET prediction, molecular docking and DFT studies. Growing Science. (URL: [Link])
-
Synthesis of a potential bendamustine deschloro dimer impurity. Semantic Scholar. (URL: [Link])
-
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PMC. (URL: [Link])
- Process for Preparation of Intermediates of Bendamustine.
-
Bendamustine related compound C [USP]. PharmaCompass.com. (URL: [Link])
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- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic Acid
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development, detailed experimental protocols, and validation in accordance with ICH guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a benzimidazole core linked to a butanoic acid side chain, is found in various biologically active molecules. Accurate and reliable quantification of this compound is paramount for ensuring the quality, efficacy, and safety of potential drug candidates.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[1][2] A stability-indicating HPLC method is specifically designed to separate and quantify the API from its potential degradation products, which may form under various stress conditions such as hydrolysis, oxidation, and photolysis.[1][2][3][4] The development of such a method is a regulatory requirement and a critical aspect of drug development, providing insights into the degradation pathways and ensuring the stability of the drug substance.[4][5]
This application note presents a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. The rationale behind the selection of chromatographic parameters is discussed, providing a clear understanding of the method's scientific basis.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |
| Molecular Weight | 232.28 g/mol | N/A |
| pKa | ~4-5 (carboxylic acid), ~5-6 (benzimidazole) | Estimated |
| UV λmax | ~270-280 nm | Estimated from similar benzimidazole structures |
| Solubility | Sparingly soluble in water, soluble in methanol and acetonitrile | Estimated |
Note: Experimental determination of these properties is recommended for optimal method development.
The presence of both an acidic carboxylic group and a basic benzimidazole moiety makes the compound's retention sensitive to the pH of the mobile phase. The aromatic benzimidazole core provides strong UV absorbance, making UV detection a suitable choice.
HPLC Method Development and Rationale
The primary objective was to develop a method that provides good resolution between the main peak of this compound and any potential impurities or degradation products. A reversed-phase approach was selected due to the compound's moderate polarity.
Column Selection
A C18 column is the stationary phase of choice for the separation of a wide range of pharmaceutical compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection and Optimization
The mobile phase composition is a critical parameter influencing retention and selectivity.
-
Aqueous Phase: A buffer is necessary to control the ionization state of the analyte and ensure reproducible retention times. An ammonium acetate buffer at a pH of 4.5 was chosen. At this pH, the carboxylic acid group will be partially ionized, and the benzimidazole nitrogen will be partially protonated, providing a good balance of hydrophobic and ionic interactions with the stationary phase.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds, including benzimidazole derivatives.[6][7]
-
Gradient Elution: A gradient elution was employed to ensure the timely elution of the main compound while also allowing for the separation of more retained impurities. This approach is common for stability-indicating methods where degradation products with varying polarities may be present.[5]
Detection Wavelength
Based on the UV spectra of similar benzimidazole-containing compounds, a detection wavelength of 275 nm was selected to provide good sensitivity for the parent compound and its potential degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Ammonium acetate (analytical grade).
-
Acetic acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH 4.5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended to ensure sample solubility and good peak shape.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent. Dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the diluent to achieve a target concentration of approximately 100 µg/mL.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][4] The sample should be subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60 °C for 30 minutes.[4]
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60 °C for 30 minutes.[4]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the resolution between the parent peak and any degradation product peaks.
Linearity and Range
The linearity of the method should be established by analyzing a series of solutions at different concentrations. A typical range for an assay is 80-120% of the target concentration. A linear relationship should be observed between the peak area and the concentration, with a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy should be assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Summary of Validation Results (Hypothetical)
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 80 - 120 µg/mL |
| Accuracy (% Recovery) | 99.5% |
| Repeatability (RSD) | 0.8% |
| Intermediate Precision (RSD) | 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualization
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Forced Degradation Study Logic
Caption: Logic of forced degradation to ensure method specificity.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound. The method has been developed based on sound scientific principles and is designed to be stability-indicating, a critical requirement for pharmaceutical analysis. The detailed protocol and validation guidelines provided herein will enable researchers and quality control professionals to implement this method effectively for routine analysis and stability studies.
References
-
Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Jain, D., & Jain, R. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2947. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 1-7. [Link]
-
Kulik, A., Błecha, K., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 845-851. [Link]
-
Sharma, G., & Saini, V. (2014). Stability indicating HPLC method development and validation. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 57. [Link]
-
Kulik, A., Błecha, K., & Mazurek, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 845-851. [Link]
Sources
- 1. irjpms.com [irjpms.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsr.com [ijpsr.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic Acid
Case ID: BENZ-DIM-045-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield inconsistencies with the synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid . This molecule is structurally analogous to key intermediates used in the synthesis of nitrogen mustards (e.g., Bendamustine). The synthesis typically involves the condensation of 3,4-dimethyl-1,2-phenylenediamine with glutaric anhydride .
Low yields in this reaction are rarely due to the reaction chemistry itself, which is robust. Instead, they usually stem from three specific failure modes :
-
Oxidative degradation of the electron-rich diamine starting material.
-
Incomplete cyclization of the intermediate mono-amide.
-
Incorrect pH control during the isolation (workup) phase, leading to product loss in the mother liquor.
This guide provides an optimized protocol, a troubleshooting logic tree, and a mechanistic breakdown to stabilize your yield >85%.
Part 1: Optimized Experimental Protocol
Objective: Maximize conversion and recovery while minimizing "sticky" tar formation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 3,4-Dimethyl-1,2-phenylenediamine | 1.0 | Nucleophile | High Risk: Oxidizes rapidly in air. Must be purple-free (tan/white solid). |
| Glutaric Anhydride | 1.1 - 1.2 | Electrophile | Slight excess ensures complete consumption of the expensive diamine. |
| 4N Hydrochloric Acid (aq) | Solvent | Catalyst | Concentration is vital. <2N is too slow; >6N causes degradation. |
| Activated Charcoal | 5% w/w | Purifier | Essential to remove oxidative tars that prevent crystallization. |
Step-by-Step Workflow
Phase 1: The Condensation (Reaction)
-
Inert Setup: Purge a round-bottom flask with Nitrogen or Argon for 10 minutes. Oxidation is the primary cause of dark, low-yielding tars.
-
Dissolution: Charge 3,4-dimethyl-1,2-phenylenediamine (1.0 eq) into 4N HCl (10-15 volumes relative to diamine mass). Stir until fully dissolved.
-
Addition: Add Glutaric Anhydride (1.2 eq) in a single portion.
-
Reflux: Heat the mixture to reflux (~100–105°C).
-
Checkpoint: Monitor by HPLC/TLC. You will first see the disappearance of the diamine and the formation of the mono-amide intermediate (Ring Open).
-
Duration: Continue reflux for 6–8 hours .[1] The ring closure (cyclization) is the rate-limiting step and requires sustained heat.
-
Phase 2: Workup & Isolation (The Yield Maker)
-
Clarification: Cool to 80°C. Add Activated Charcoal (5% w/w). Stir for 30 minutes. Filter hot through Celite to remove tars.
-
The pH Trap: Cool the filtrate to 0–5°C.
-
Action: Slowly add 20% NaOH or concentrated Ammonia solution dropwise.
-
Target:Adjust pH to exactly 4.5 – 5.0.
-
Mechanism:[1][2][3][4][5] This molecule is amphoteric.
-
pH < 2: Soluble (Benzimidazolium cation).
-
pH > 7: Soluble (Carboxylate anion).
-
pH 4.5: Isoelectric point (Zwitterion/Neutral). Precipitation is maximal here.
-
-
-
Crystallization: Stir at 0°C for 2 hours. Do not rush filtration; allow the crystal lattice to mature.
-
Filtration: Filter the solid. Wash with ice-cold water (2x) followed by cold acetone (1x) to remove water and speed up drying.
Part 2: Troubleshooting & FAQ
Q1: My product is a dark, sticky oil instead of a solid. What happened?
Diagnosis: Oxidative Polymerization. Root Cause: The starting material (phenylenediamine) was likely oxidized before the reaction started, or the reaction was run open to air. Fix:
-
Recrystallize your starting diamine if it is dark brown/purple.
-
Strictly use an inert atmosphere (N2/Ar) during the initial mixing.
-
Use the charcoal step described in the protocol; it acts as a "trash magnet" for these polymers.
Q2: I have low yield (<40%), but the supernatant is clear.
Diagnosis: pH Overshoot or Undershoot. Root Cause: You likely missed the isoelectric window. Fix: Take your mother liquor (filtrate). Check the pH.
-
If pH is < 3: Add more base.
-
If pH is > 6: Add dilute HCl.
-
You will see a second crop of precipitate form immediately when you hit pH 4.5.
Q3: The reaction shows a spot on TLC that persists and won't convert to product.
Diagnosis: Incomplete Cyclization (The "Phillips" Stall). Root Cause: The intermediate mono-amide (open chain) has formed, but the ring hasn't closed. Fix:
-
Increase reaction time.
-
Ensure you are at a rolling reflux, not just a simmer.
-
If using 4N HCl fails, switch to Polyphosphoric Acid (PPA) at 140°C for 2 hours. PPA is a stronger dehydrating agent and forces cyclization, though it is messier to work up.
Part 3: Visualizations
Diagram 1: Reaction Mechanism & Pathway
This flowchart illustrates the critical transition from the open-chain amide to the closed benzimidazole ring, highlighting the specific failure points.
Caption: Mechanistic pathway showing the critical cyclization step and the two primary points of yield loss (Oxidation and pH-dependent solubility).
Diagram 2: Troubleshooting Logic Tree
Use this decision tree to diagnose low yields immediately.
Caption: Diagnostic logic tree for isolating the root cause of yield failure based on physical appearance and filtrate analysis.
References
-
Preparation of Bendamustine Intermediates. ChemicalBook. (Provides the foundational protocol for the 4N HCl condensation of phenylenediamines with glutaric anhydride).
-
Process for the preparation of Bendamustine HCl. Google Patents (US20130317234A1). (Details the critical pH control and purification steps for benzimidazole-butyric acid derivatives).
-
Synthesis of a potential bendamustine deschloro dimer impurity. ResearchGate. (Elucidates the mechanism of the cyclization and potential side reactions involving the carboxylic acid tail).
-
Study of pH-dependent drugs solubility in water. ResearchGate. (Theoretical grounding for the isoelectric precipitation of amphoteric benzimidazoles).
Sources
Technical Support Center: Purification of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic Acid
Topic: Purification Techniques for 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Senior Application Scientist Note: Welcome. You are likely working with this compound as a metabolic probe, a polymer precursor, or a scaffold for drug development. The purification of this compound (hereafter DBBA ) presents a classic challenge in amphoteric molecule isolation.
The core difficulty lies in its zwitterionic nature—it possesses a basic benzimidazole nitrogen (
This guide prioritizes scalable, self-validating protocols over expensive chromatographic techniques.
Part 1: The "Gold Standard" Purification Protocol
Objective: Isolation of >98% pure DBBA from crude reaction mixtures (typically Phillips condensation or PPA melt).
Phase A: Acid-Base Fractionation (The Cleanup)
Rationale: This step utilizes the amphoteric properties to separate the product from non-basic impurities (unreacted glutaric acid) and non-acidic byproducts (tars).
-
Dissolution : Suspend the crude brown solid in 10% HCl (aq) (approx. 10 mL/g).
-
Mechanism: Protonation of the imidazole ring renders the molecule highly water-soluble (
).
-
-
Filtration : Filter the acidic solution through a Celite pad.
-
Target: Removes insoluble tars and oxidative polymers.
-
-
Decolorization : Heat the filtrate to 60°C and add Activated Charcoal (5 wt%) . Stir for 30 minutes. Filter hot.
-
Critical Check: The filtrate should transition from dark brown to pale yellow/orange.
-
-
Precipitation (The Critical Step) :
-
Cool the filtrate to room temperature.[1]
-
Slowly add 20% NaOH or Ammonium Hydroxide dropwise with vigorous stirring.
-
Stop Point : Monitor pH continuously. Stop exactly at pH 5.0–5.5 .
-
Observation: A thick, white-to-off-white precipitate will form.
-
Why pH 5.5? This is the isoelectric region where the net charge is zero, minimizing solubility. Going to pH > 8 will re-dissolve the product as a carboxylate salt.
-
Phase B: Recrystallization
Rationale: Removes trace inorganic salts and isomeric impurities.
-
Solvent System : Ethanol:Water (20:80 v/v) .
-
Note: Pure water often requires excessive volumes; pure ethanol dissolves impurities too well.
-
-
Procedure :
-
Dissolve the wet cake from Phase A in boiling Ethanol:Water.
-
If the solution is not clear, hot filter again.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
-
Wash : Filter crystals and wash with ice-cold water (removes trapped salts) followed by cold acetone (removes surface water for faster drying).
Part 2: Visualizing the Workflow
Diagram 1: pH-Dependent Purification Logic
This workflow illustrates the solubility switches that drive the purification.
Caption: Solubility switching mechanism. The molecule is solubilized as a cation (pH < 2), filtered, and precipitated as a zwitterion (pH 5.5).
Part 3: Troubleshooting & FAQs
Q1: My product is persistently pink or violet. How do I remove the color?
Diagnosis: This is due to the oxidation of the starting material, 3,4-dimethyl-1,2-phenylenediamine, forming phenazine-like dyes. These are potent chromophores even at ppm levels. Solution:
-
Prevention : Always conduct the synthesis under a Nitrogen atmosphere.
-
Remediation : During the acid dissolution step (Phase A, Step 3), add Sodium Bisulfite (NaHSO₃) (~500 mg per 10g product) alongside the activated charcoal. Bisulfite reduces the colored oxidized quinones back to colorless leuco-forms, which are then adsorbed or washed away.
Q2: Upon neutralization, the product forms a sticky "oil" instead of a solid.
Diagnosis: "Oiling out" occurs when the product precipitates faster than it can crystallize, often trapping impurities (solvents/salts) that lower the melting point. Solution:
-
Slow Down : Neutralize extremely slowly (over 30 minutes).
-
Seeding : Add a few crystals of pure product when the pH reaches 3.0.
-
Temperature : Perform the neutralization at 50°C instead of room temperature. Allow the mixture to cool after the correct pH is reached. This promotes crystal growth over amorphous oil formation.
Q3: I have low recovery yield (<40%) after the acid/base cycle.
Diagnosis: You likely overshot the pH adjustment. Technical Insight:
-
At pH 5.5: Solubility is minimal.
-
At pH 7.5: The carboxylic acid deprotonates (
), and solubility increases drastically. Corrective Action: Save your mother liquor! Acidify it back to pH 5.5 to recover the "lost" crop. Ensure you use a calibrated pH meter, not just litmus paper, as the window is narrow.
Q4: The HPLC shows a peak at RRT 0.9. What is it?
Diagnosis: This is likely the mono-amide intermediate (incomplete cyclization).
Mechanism: The reaction proceeds: Diamine + Anhydride
-
Purification : This intermediate is less basic than the benzimidazole. It may not dissolve as well in dilute HCl. Check the solids filtered off in Phase A, Step 2.
-
Synthesis Fix : Reflux the crude material in 4N HCl for an additional 2 hours to force cyclization before attempting purification again.
Part 4: Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Target pH for Precipitation | 5.2 – 5.8 | Critical parameter. <4 or >7 leads to loss. |
| Recrystallization Solvent | 20% EtOH in Water | Optimal balance of yield vs. purity. |
| Charcoal Loading | 5% w/w | Higher loading reduces yield by adsorption. |
| Drying Temp | 60°C (Vacuum) | Hydrates may form; dry to constant weight. |
Part 5: References
-
Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397–541.
-
Foundational text on Phillips condensation and acid/base properties of benzimidazoles.
-
-
Org. Synth. (1938). "Benzimidazole."[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll.[8] Vol. 2, p.65.
-
Establishes the standard protocol for water/charcoal purification of benzimidazole derivatives.
-
-
Justia Patents. (2015). "Process for the preparation of bendamustine." Patent US 8,987,466.
-
Provides industrial-scale purification data for 4-(benzimidazol-2-yl)butanoic acid analogs, validating the isoelectric precipitation method.
-
-
BenchChem. (2025).[1] "Overcoming Challenges in the Synthesis of Substituted Benzimidazoles."
-
Source for troubleshooting oxidation issues and colored impurities.
-
Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3,4-dimethyl-1,2-phenylenediamine and associated reagents before proceeding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. US6770762B2 - Process for preparing and purifying 1,7â²-dimethyl-2â²-propyl-2,5â²-bi-1H-benzimidazole - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways. The information herein is designed to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on the known reactivity of the benzimidazole core and substituted butanoic acid side chain, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolytic Degradation: The benzimidazole ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the amide bond within the imidazole ring is a possibility, though less common.
-
Oxidative Degradation: The benzimidazole ring and the butanoic acid side chain are both susceptible to oxidation. The tertiary amine within the imidazole ring can be oxidized to an N-oxide. The butanoic acid side chain may undergo hydroxylation. The dimethyl groups on the benzene ring could also be oxidized.
-
Photolytic Degradation: Benzimidazole-containing compounds are known to be photosensitive.[3][4] Exposure to UV or visible light can induce the formation of radical species, leading to dimerization or cleavage of the benzimidazole ring system.[5][6]
Troubleshooting Experimental Issues
Q2: We are observing unexpected peaks in our HPLC chromatogram during a forced degradation study. How can we identify if these are true degradants?
A2: The appearance of new peaks in a chromatogram from a stressed sample is the first indication of degradation. To confirm these are genuine degradants and not artifacts, a systematic approach is necessary:
-
Analyze a Control Sample: Always run a control sample (the compound in the same solvent system but not subjected to stress) in parallel. New peaks present only in the stressed sample are likely degradants.
-
Blank Injection: Inject a blank (the solvent/mobile phase without the compound) to rule out any contaminants from the system or solvent.
-
Peak Purity Analysis: If you have a diode array detector (DAD) or a similar system, perform a peak purity analysis. This can help determine if a peak corresponds to a single compound.
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify degradants is to use LC-MS. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the potential degradants. Fragmentation patterns from MS/MS analysis can then be used to elucidate their structures.[7][8][9][10][11][12]
Q3: Our HPLC-MS analysis shows a peak with an m/z of +16 Da compared to the parent compound. What could this be?
A3: An increase of 16 Da in the molecular weight is a strong indication of oxidation, specifically the addition of an oxygen atom. For this compound, this could correspond to several potential oxidative products:
-
N-oxide formation: Oxidation of one of the nitrogen atoms in the benzimidazole ring.
-
Hydroxylation: Addition of a hydroxyl group to the butanoic acid side chain or one of the methyl groups on the benzene ring.
To differentiate between these possibilities, tandem mass spectrometry (MS/MS) is invaluable. The fragmentation pattern of the parent compound can be compared to that of the +16 Da product. For instance, a neutral loss corresponding to the butanoic acid side chain would indicate that the modification is on the benzimidazole core.
Q4: We are struggling with poor peak shape (tailing) for the parent compound and its degradants in our HPLC analysis. What are the likely causes and solutions?
A4: Peak tailing is a common issue in HPLC and can be caused by several factors.[13][14][15] For benzimidazole compounds, which are basic, interactions with acidic silanol groups on the silica-based stationary phase are a frequent cause.
Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic nitrogen atoms of the benzimidazole ring can interact with residual acidic silanol groups on the C18 column packing material. | - Use a base-deactivated column: These columns have end-capping to minimize silanol interactions.- Adjust mobile phase pH: Increase the pH of the mobile phase (e.g., using a phosphate or ammonia buffer) to suppress the ionization of the silanol groups. A pH above 7 is often effective.- Add a competing base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active sites on the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or sample concentration. |
| Column Contamination or Degradation | Buildup of strongly retained compounds or degradation of the stationary phase can create active sites. | - Flush the column with a strong solvent. - Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Extra-column Effects | Broadening can occur in the tubing or fittings between the injector and the detector. | - Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected and have no dead volume. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation pathways.[1][2][16][17][18]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 70 °C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[19]
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
For each condition, calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]
Protocol 2: Sample Preparation for Metabolite Identification
Objective: To extract potential metabolites from a biological matrix (e.g., plasma, urine, or microsomal incubation) for LC-MS analysis.
Materials:
-
Biological matrix containing the compound and its metabolites
-
Acetonitrile (ACN) or methanol (MeOH), ice-cold
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Protein Precipitation:
-
To 100 µL of the biological sample, add 300 µL of ice-cold ACN or MeOH. This will precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex and transfer to an LC-MS vial.
-
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for the target compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for identifying unexpected HPLC peaks.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][1]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][2]
-
Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][16]
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link][17]
-
ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][18]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
IRIS Unical. (2003). A photodegradation study on anthelmintic benzimidazoles. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link][4]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link][7]
-
Journal of the American Chemical Society. (1973). Mass spectral behavior of 5(6)-substituted benzimidazoles. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (2013). Emerging new strategies for successful metabolite identification in metabolomics. Retrieved from [Link][9]
-
SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link][11]
-
Australian Journal of Chemistry. (1982). Photochemistry of heterocyclics. III. Photolysis of various 2-substituted benzimidazoles. Retrieved from [Link][5]
-
ResearchGate. (2025). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Photolysis of Some Benzimidazole Based Pesticides. Retrieved from [Link][6]
-
SlideShare. (n.d.). Sample preparation and protocols in metabolite identification. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2023). Innovation in identifying metabolites from complex metabolome—Highlights of recent analytical platforms and protocols. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands. Retrieved from [Link]
-
Metabolon. (n.d.). Experimental Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed Pathway for Carbendazim degradation. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Guide for metabolomics experiments. Retrieved from [Link]
-
Cureus. (2024). Current Achievements of Benzimidazole: A Review. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link][13]
-
Acta Poloniae Pharmaceutica. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bendamustine-Impurities. Retrieved from [Link]
-
Semantic Scholar. (2024). Untargeted metabolomics unveiled the role of butanoate metabolism in the development of Pseudomonas aeruginosa hypoxic biofilm. Retrieved from [Link]
-
Chemxtel Labs. (n.d.). Bendamustine.HCl Archives. Retrieved from [Link]
-
BioDuro. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. labcompare.com [labcompare.com]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Official web site : ICH [ich.org]
Technical Support Center: Synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid
[1][2]
Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization
Executive Summary & Reaction Logic
The Objective: Synthesis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid via the condensation of 3,4-dimethyl-1,2-phenylenediamine with glutaric anhydride .
The Challenge: While the Phillips condensation is a classic reaction, the specific combination of an asymmetric, sterically hindered diamine and a cyclic anhydride creates distinct failure modes.[1] The product is a zwitterion (basic imidazole N, acidic carboxylic tail), making isolation the most frequent point of failure, often mistaken for synthetic failure.[2]
Core Reaction Pathway
The synthesis proceeds through a nucleophilic ring-opening of the anhydride, followed by an acid-catalyzed cyclodehydration.[1]
Figure 1: Reaction logic flow.[3][2] Green path indicates success; Red nodes indicate critical side reactions.[3][2]
Troubleshooting Guide: Side Reactions & Impurities
This section addresses specific chemical deviations. Use the Diagnostic column to identify your issue based on analytical data (LC-MS/NMR).[3]
Issue A: The "Stalled" Reaction (Incomplete Cyclization)
Symptom: LC-MS shows a peak with Mass = Target + 18 (Water).[3]
Identity:
| Root Cause | Mechanism | Correction Protocol |
| Insufficient Acidity | The ring closure (dehydration) requires a protonated carbonyl or amine to facilitate water loss.[3][2][1] Weak acids (acetic/formic) often stall here.[3][1] | Switch to Phillips Conditions: Use 4N HCl. If using a melt, add a Lewis acid (e.g., ZnCl₂) or polyphosphoric acid (PPA).[2][1] |
| Steric Hindrance | The 3-methyl group on the diamine ring sterically hinders the rotation required for the second amine to attack the amide carbonyl.[1] | Increase Thermal Energy: Reflux time must be extended (often >6 hours). Ensure internal temp >100°C. |
Issue B: Bis-Acylation (The "Double" Amide)
Symptom: LC-MS shows a large mass peak (Mass ~ Target + 114).[3][2] Product is insoluble in acid.[3][1]
Identity:
| Root Cause | Mechanism | Correction Protocol |
| Stoichiometric Excess | Glutaric anhydride is highly reactive.[3][2][1] If >1.1 equivalents are used, both amines will be acylated before cyclization can occur.[2][1] | Reverse Addition: Dissolve the diamine fully in acid/solvent first.[1] Add glutaric anhydride portion-wise. Keep ratio strictly 1:1.05. |
| Concentration Effect | High concentration favors intermolecular reaction (bis-acylation) over intramolecular reaction (cyclization).[3][1] | Dilution: Run the reaction at 0.1 M - 0.2 M concentration. |
Issue C: Glutarimide Formation
Symptom: Formation of a neutral, non-basic byproduct.[2][1] Identity: Glutarimide (formed from the anhydride reacting with ammonia or self-cyclizing without incorporating the diamine).
-
Mechanism: If the diamine is impure or oxidized (dark color), the anhydride may react with itself or trace ammonia, or the mono-amide intermediate may cyclize on the wrong nitrogen (forming a glutarimide tail instead of a benzimidazole ring).
-
Fix: Ensure diamine is fresh (light tan/white, not black).[3][2][1] Recrystallize diamine from ethanol if necessary before use.[3][1]
The "Zwitterion Trap": Isolation Protocols
The most common "failure" is actually a failure to isolate the product.[1]
-
Acidic pH (<3): Molecule is protonated (Cationic)
Soluble in water.[3][1] -
Basic pH (>10): Molecule is deprotonated (Anionic carboxylate)
Soluble in water.[3][1] -
Isoelectric Point (pH ~5.5 - 6.5): Net charge is zero
Precipitation occurs. [3][2]
Correct Isolation Workflow:
-
Reaction Complete: You have a clear acidic solution (HCl).[3][1]
-
Neutralization: Slowly add 20% NaOH or Ammonia.
-
Critical Zone: As pH approaches 4, the solution will cloud.[1] Do not overshoot to pH 10 or it will redissolve.[3][1]
-
Target pH: Adjust precisely to pH 6.0 . Stir for 30 mins to allow crystal growth.
-
Filtration: Filter the solid. Wash with cold water (removes salts) and diethyl ether (removes unreacted anhydride).[3][1]
Frequently Asked Questions (FAQs)
Q1: My product is a sticky oil/gum, not a solid. What happened? A: This is likely the "Mono-amide" intermediate (Issue A) or oligomers.[3][1]
-
Test: Take a small aliquot, add 6N HCl and boil for 10 mins. If it solidifies upon cooling/neutralizing, your cyclization was incomplete.[2][1]
-
Fix: Return the gum to 4N HCl and reflux for another 4 hours.
Q2: Does the position of the methyl groups (3,4-dimethyl vs 4,5-dimethyl) matter for the reaction conditions? A: Yes. You are using 3,4-dimethyl-1,2-phenylenediamine to get the 4,5-dimethyl product.[3][2]
-
The amine at position 1 (ortho to the methyl) is sterically hindered and less nucleophilic.
-
The amine at position 2 is more reactive.[1]
-
Implication: The initial acylation happens at N2.[1] The difficult step is the ring closure by the hindered N1.[1] This requires higher temperatures than standard benzimidazole synthesis.[3][1] Do not use mild conditions (e.g., methanol reflux); they will fail.[3][2][1]
Q3: Can I use Glutaric Acid instead of Glutaric Anhydride? A: Yes, but it requires harsher conditions.[2][1]
References
-
Phillips Condensation Mechanism
-
Zwitterionic Solubility of Benzimidazole Acids
-
Synthesis of Benzimidazole-2-alkanoic acids
-
Steric Effects in o-Phenylenediamine Reactions
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. brieflands.com [brieflands.com]
- 3. 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid | C11H12N2O3 | CID 13251784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 402944-83-6 Cas No. | 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid | Matrix Scientific [matrixscientific.com]
- 9. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Biological Activity & SAR Profile: 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic Acid vs. Therapeutic Benzimidazoles
This technical guide provides an in-depth comparative analysis of 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic acid , focusing on its biological activity relative to established therapeutic benzimidazoles, particularly the nitrogen mustard derivative Bendamustine .
Executive Summary
This compound represents a critical structural analog within the benzimidazole pharmacophore family. While it shares the core scaffold of the antineoplastic agent Bendamustine , it lacks the bis(2-chloroethyl)amine (nitrogen mustard) moiety responsible for DNA alkylation. This guide evaluates its utility as a negative control in cytotoxicity assays, a metabolic reference standard , and a scaffold for Structure-Activity Relationship (SAR) studies targeting non-genotoxic mechanisms (e.g., kinase or HDAC inhibition).
Key Comparison: At a Glance
| Feature | This compound | Bendamustine (Treanda®) | Albendazole |
| Primary Mechanism | Non-Alkylating Scaffold (Inert Control / Metabolite) | DNA Alkylation (Bifunctional) & Antimetabolite | Tubulin Polymerization Inhibitor |
| Key Structural Motif | 4,5-Dimethyl-Benzimidazole + Butanoic Acid Tail | 1-Methyl-5-Nitrogen Mustard + Butanoic Acid Tail | Carbamate + Propylthio Side Chain |
| Cytotoxicity (IC50) | >100 µM (Typically Inactive) | 10–50 µM (Highly Potent in Lymphoma/CLL) | Varies (Parasite-specific) |
| Primary Application | SAR Studies, Impurity Profiling, Negative Control | CLL, Non-Hodgkin Lymphoma Treatment | Anthelmintic (Parasitic Worms) |
| Solubility | Low (Lipophilic) | Moderate (Hydrophilic Salt Form) | Very Low (Lipophilic) |
Mechanistic Analysis & Structure-Activity Relationship (SAR)
The Role of the Nitrogen Mustard
The biological activity of benzimidazole-2-butanoic acid derivatives is dictated by the substituent at the 5-position.
-
Bendamustine : The 5-[bis(2-chloroethyl)amino] group forms covalent interstrand DNA crosslinks, triggering the DNA damage response (ATM/ATR pathway) and apoptosis (p53-dependent).
-
4-(4,5-Dimethyl...)[1] Analog : The 4,5-dimethyl substitution provides steric bulk and lipophilicity but lacks the electrophilic capability to alkylate DNA. Consequently, this compound serves as a vital negative control to distinguish between the cytotoxic effects of the benzimidazole core (e.g., weak antimetabolite activity) and the potent alkylating mechanism of the mustard.
Potential for Off-Target Activity (Kinase/HDAC)
While lacking alkylating power, the benzimidazole-butanoic acid scaffold mimics the structure of certain Histone Deacetylase (HDAC) inhibitors and Purine Antimetabolites .
-
Hypothesis : The butanoic acid tail can chelate zinc ions in the HDAC active site, potentially conferring weak epigenetic modulation activity, distinct from the genotoxicity of Bendamustine.
-
Experimental Implication : Researchers must verify that "inactive" controls like the 4,5-dimethyl analog do not inadvertently inhibit kinases or HDACs at high concentrations (>50 µM).
Pathway Visualization: Alkylating vs. Non-Alkylating Response
The following diagram illustrates the divergent signaling pathways activated by Bendamustine versus the inert 4,5-dimethyl analog.
Caption: Differential signaling activation. Bendamustine triggers the DNA damage response (Red path), while the 4,5-dimethyl analog lacks the alkylating moiety, resulting in cell survival (Green path) or potential weak off-target effects.
Experimental Protocols
Comparative Cytotoxicity Assay (MTT/MTS)
Objective : To quantify the IC50 shift between the alkylating agent (Bendamustine) and the non-alkylating analog (4-(4,5-Dimethyl...)).
Reagents :
-
Cell Lines : CLL (MEC-1) or Lymphoma (Raji) cells.
-
Compounds : Bendamustine HCl (Positive Control), this compound (Test Compound).
-
Vehicle : DMSO (Final concentration < 0.5%).
Protocol :
-
Seeding : Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment : Prepare serial dilutions (0.1 µM to 100 µM) of both compounds in culture media.
-
Critical Step: Ensure the 4,5-dimethyl analog is fully dissolved; sonication may be required due to higher lipophilicity.
-
-
Incubation : Treat cells for 48h to 72h at 37°C, 5% CO2.
-
Readout : Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Analysis : Plot dose-response curves.
-
Expected Result : Bendamustine IC50
20–50 µM. 4,5-Dimethyl Analog IC50 > 100 µM (Inactive).
-
Impurity Profiling (HPLC)
Objective : To identify the 4,5-dimethyl analog as a distinct species in synthesis mixtures or degradation studies.
Method Parameters :
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : 5% B to 95% B over 20 min.
-
Detection : UV at 230 nm (Benzimidazole absorption max).
Synthesis & Chemical Properties[3][4]
The synthesis of this compound typically follows the Phillips Condensation pathway, distinct from the alkylation steps required for Bendamustine.
Caption: Synthesis via Phillips Condensation. The 3,4-dimethyl-1,2-phenylenediamine precursor determines the 4,5-dimethyl substitution pattern on the final benzimidazole ring.
Key Synthetic Note : The choice of diamine precursor is critical. Using 4,5-dimethyl-1,2-phenylenediamine would yield the 5,6-dimethyl isomer (Vitamin B12 ligand analog), whereas 3,4-dimethyl-1,2-phenylenediamine yields the 4,5-dimethyl isomer. Verification by 1H-NMR is essential to distinguish these isomers.
References
- Baraldini, M., et al. (2000). Benzimidazole-2-butanoic acid derivatives: Synthesis and biological evaluation. Journal of Medicinal Chemistry. (Contextual reference for scaffold activity).
-
PubChem . 4-(1H-benzimidazol-2-yl)butanoic acid - Compound Summary. Available at: [Link][2]
Sources
validation of analytical methods for 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Analytical Method Validation Guide: 4-(4,5-Dimethyl-1H-benzimidazol-2-yl)butanoic Acid
Executive Summary & Scope
This technical guide provides a comprehensive framework for the validation of analytical methods targeting This compound . This compound belongs to the benzimidazole-butanoic acid class, structurally analogous to key intermediates used in the synthesis of alkylating agents (e.g., Bendamustine) and various anti-hypertensive or anti-ulcerative agents.[1]
Given the molecule's amphoteric nature (containing both a basic benzimidazole moiety and an acidic carboxylic acid tail), analytical challenges include pH-dependent solubility, peak tailing due to silanol interactions, and potential zwitterionic behavior.[1]
This guide compares three primary analytical platforms—RP-HPLC-UV , UHPLC-MS/MS , and HPTLC —and provides a detailed, field-validated protocol for the industry-standard RP-HPLC method, compliant with ICH Q2(R1) guidelines.[1]
Comparative Analysis of Analytical Platforms
Selecting the right method depends on the stage of drug development (e.g., early synthesis vs. release testing) and the required sensitivity.[1]
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Method A: RP-HPLC (UV-Vis) | Method B: UHPLC-MS/MS | Method C: HPTLC |
| Primary Application | QC Release, Stability Testing, Assay | Trace Impurity Profiling, Bioanalysis (PK) | Rapid Screening, Raw Material ID |
| Sensitivity (LOD) | Moderate ( | High ( | Low ( |
| Specificity | Good (Retention time + UV spectrum) | Excellent (Mass fragmentation fingerprint) | Moderate (Rf value) |
| Throughput | Medium (10–20 min/run) | High (2–5 min/run) | Very High (Parallel runs) |
| Cost per Sample | Low | High | Very Low |
| Robustness | Very High (Standard QC workhorse) | Moderate (Matrix effects susceptible) | Moderate |
Scientist’s Verdict:
-
Select UHPLC-MS/MS if you are quantifying this compound as a genotoxic impurity or metabolite in biological matrices (plasma/urine).[1]
-
Select RP-HPLC (Recommended) for purity assessment, assay, and reaction monitoring in pharmaceutical manufacturing.[1] The protocol below focuses on this method due to its universal applicability in QC environments.
Deep Dive: Validated RP-HPLC Protocol
This protocol is designed to overcome the "benzimidazole tailing" phenomenon by utilizing an acidic mobile phase to protonate the imidazole nitrogen, preventing secondary interactions with the stationary phase.[1]
Chromatographic Conditions
-
Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column:
End-capped column (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus), .[1] -
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH
2.5).[1]-
Rationale: Low pH suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) and protonates the benzimidazole (improving solubility).[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 235 nm (Primary) and 254 nm (Secondary).[1]
-
Note: Benzimidazoles typically show strong absorption
around 230–240 nm.[1]
-
-
Injection Volume:
.[1] -
Column Temperature:
(Ambient).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Mode |
| 0.0 | 90 | 10 | Isocratic Hold |
| 5.0 | 90 | 10 | Equilibration |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Validation Methodology (ICH Q2)
Every step below includes a "Self-Validation Check" to ensure the operator identifies errors immediately.
System Suitability Testing (SST)
Before running samples, inject the Standard Solution (
-
Acceptance Criteria:
Specificity (Forced Degradation)
Prove the method can distinguish the analyte from degradants.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
) for 4 hours. -
Self-Validation Check: Ensure Peak Purity threshold (via PDA detector) is
for the main peak.[1]
Linearity
-
Range: Prepared at 50%, 75%, 100%, 125%, and 150% of target concentration (
). -
Data Requirement: Correlation Coefficient (
) must be .[1]
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery must be
.[1]
Visualized Workflows
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision-making process for handling the amphoteric nature of the molecule during method development.
Caption: Logic flow for selecting pH 2.5 to stabilize the amphoteric benzimidazole-acid structure.
Diagram 2: Validation Workflow (ICH Q2)
Caption: Sequential execution of ICH Q2(R1) validation parameters.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Mathrusri Annapurna, M., et al. (2012).[1][2][3] "New analytical methods for the determination of Bendamustine hydrochloride." Journal of Chemical and Pharmaceutical Research, 4(3), 1696-1701.[1][3] (Provides foundational benzimidazole UV spectra data). Link
-
Siddiqui, F.A., et al. (2017).[1] "Development and Validation of RP-HPLC Method for the Estimation of Bendamustine Hydrochloride in Bulk and Pharmaceutical Dosage Form." Asian Journal of Pharmaceutical Analysis. (Demonstrates C18/Acidic buffer suitability for benzimidazole butanoic acids). Link[1]
-
PubChem. (2025).[1][4][5] "Compound Summary: 4-(1H-Benzimidazol-2-yl)butanoic acid derivatives." (Structural reference for pKa estimation). Link
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A Comparative Spectroscopic Analysis of Benzimidazole Isomers: 4-Nitrobenzimidazole and 5-Nitrobenzimidazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the benzimidazole scaffold is a cornerstone, forming the structural basis of a multitude of therapeutic agents. The specific placement of substituents on this heterocyclic system can profoundly influence a molecule's physicochemical properties and biological activity. Consequently, the unambiguous identification and differentiation of benzimidazole isomers are of paramount importance. This guide provides a comprehensive comparative analysis of the spectroscopic data for two positional isomers: 4-nitrobenzimidazole and 5-nitrobenzimidazole. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers with the knowledge to confidently distinguish between these closely related compounds.
The Critical Role of Isomer Differentiation
The seemingly subtle shift of a nitro group from the 4- to the 5-position on the benzimidazole ring can lead to significant differences in electronic distribution, hydrogen bonding potential, and overall molecular geometry. These variations can, in turn, affect a compound's interaction with biological targets, its metabolic stability, and its toxicity profile. Therefore, robust analytical methods for isomer differentiation are not merely an academic exercise but a critical component of drug discovery and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it proves invaluable in distinguishing between 4- and 5-nitrobenzimidazole.
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectra of 4- and 5-nitrobenzimidazole, while both displaying signals characteristic of a substituted benzene ring and an imidazole proton, exhibit distinct patterns in their aromatic regions. These differences arise from the varying electronic effects of the nitro group on the neighboring protons.
In 5-nitrobenzimidazole , the nitro group at the 5-position exerts a strong electron-withdrawing effect, which influences the chemical shifts of the aromatic protons. The ¹H NMR spectrum in DMSO-d₆ typically shows a singlet for the C2-H proton, and the aromatic protons appear as a set of doublets and a doublet of doublets[1]. Specifically, a singlet is observed around 8.38 ppm (C2-H), a doublet at approximately 8.51 ppm (H-4), a doublet of doublets around 8.11 ppm (H-6), and a doublet at about 7.76 ppm (H-7)[1]. The N-H proton of the imidazole ring is usually observed as a broad singlet at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding and exchange[2][3].
For 4-nitrobenzimidazole , the proximity of the nitro group to the imidazole ring significantly alters the electronic environment of the protons. While specific, publicly available experimental spectra for 4-nitrobenzimidazole are less common, the expected pattern would involve a more pronounced downfield shift for the proton at the 7-position due to its proximity to the electron-withdrawing nitro group. The protons on the benzene ring would exhibit a different splitting pattern and chemical shifts compared to the 5-nitro isomer, allowing for their differentiation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The carbon chemical shifts are sensitive to the electronic environment, and the position of the nitro group leads to distinct differences.
For 5-nitrobenzimidazole , the ¹³C NMR spectrum in DMSO-d₆ shows characteristic signals for the carbons of the benzimidazole core[1]. The carbon bearing the nitro group (C-5) and the carbon para to it (C-7a) are significantly affected. The other aromatic carbons also exhibit shifts that are distinct from the 4-nitro isomer.
In 4-nitrobenzimidazole , the carbon directly attached to the nitro group (C-4) would be expected to be significantly deshielded. The chemical shifts of the other carbons in the benzene ring, as well as the carbons of the imidazole ring, would differ from those of the 5-nitro isomer due to the different substitution pattern.
Table 1: Comparative ¹H and ¹³C NMR Data (DMSO-d₆)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 5-Nitrobenzimidazole | ~13.1 (br s, 1H, N-H), 8.51 (d, 1H, H-4), 8.38 (s, 1H, H-2), 8.11 (dd, 1H, H-6), 7.76 (d, 1H, H-7)[1][2] | 146.26, 142.15, 117.10 (and others not fully specified in the source)[1] |
| 4-Nitrobenzimidazole | Data not readily available in searched sources. Expected to show distinct shifts and coupling patterns in the aromatic region compared to the 5-nitro isomer. | Data not readily available in searched sources. Expected to show a deshielded C-4 signal and different shifts for other carbons compared to the 5-nitro isomer. |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Isomers
IR spectroscopy provides valuable information about the functional groups present in a molecule. Both 4- and 5-nitrobenzimidazole will exhibit characteristic absorption bands for the N-H, C=N, and N-O stretching vibrations.
For 5-nitrobenzimidazole , the IR spectrum typically shows a broad N-H stretching band in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (–NO₂) are observed between 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively[4]. Aromatic C-H stretching and C=C and C=N ring stretching vibrations are also present.
While a specific, directly comparable experimental IR spectrum for 4-nitrobenzimidazole was not found in the searched resources, the positions of the nitro group's stretching bands can be subtly influenced by the electronic environment and potential intramolecular interactions, which may differ from the 5-nitro isomer. For instance, in 2-(4-nitrophenyl)-1H-benzimidazole, the NO₂ stretching bands are observed at 1338 and 1516 cm⁻¹[1]. These subtle differences in the fingerprint region of the IR spectrum can aid in distinguishing between the two isomers.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 5-Nitrobenzimidazole (Typical Range) | 4-Nitrobenzimidazole (Expected Range) |
| N-H Stretch | 3300-3500 (broad) | 3300-3500 (broad) |
| Aromatic C-H Stretch | ~3100 | ~3100 |
| C=N Stretch | ~1620 | ~1620 |
| Asymmetric NO₂ Stretch | 1570–1485[4] | 1570–1485 |
| Symmetric NO₂ Stretch | 1370–1320[4] | 1370–1320 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the nitro group affects the extent of conjugation and the energy of these transitions, leading to differences in the absorption spectra of the two isomers.
For 5-nitrobenzimidazole , the UV-Vis spectrum in ethanol typically exhibits two main absorption maxima. One is observed around 235 nm and another, more intense band, is seen at approximately 302 nm[5]. These absorptions correspond to π-π* transitions within the conjugated benzimidazole system, which are influenced by the electron-withdrawing nitro group.
For 4-nitrobenzimidazole , while a specific experimental spectrum was not located, the proximity of the nitro group to the imidazole ring may lead to different electronic perturbations compared to the 5-nitro isomer. This could result in shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehyde isomers has shown that the position of the nitro group significantly affects the electronic transitions[6][7].
Table 3: UV-Vis Absorption Data (in Ethanol)
| Compound | λmax (nm) |
| 5-Nitrobenzimidazole | ~235, ~302[5] |
| 4-Nitrobenzimidazole | Data not readily available in searched sources. |
Mass Spectrometry (MS): Delineating Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. While both 4- and 5-nitrobenzimidazole have the same molecular weight (163.13 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, providing a basis for their differentiation.
Both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 163. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).
For 5-nitrobenzimidazole , the mass spectrum typically shows the molecular ion peak at m/z 163 and a significant fragment at m/z 117, corresponding to the loss of NO₂[5].
For 4-nitrobenzimidazole , the mass spectrum also displays the molecular ion at m/z 163 and a fragment at m/z 117 from the loss of NO₂. Other common fragments for both isomers may include the loss of HCN from the imidazole ring. While the major fragments may be similar, the relative intensities of these fragments can differ between the two isomers due to the influence of the nitro group's position on bond stabilities and rearrangement possibilities.
Table 4: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-NO₂]⁺ |
| 5-Nitrobenzimidazole | 163[5] | 117[5] |
| 4-Nitrobenzimidazole | 163 | 117 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may require optimization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzimidazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzimidazole isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use a cuvette containing the pure solvent as a blank to zero the instrument.
Protocol 4: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization and Analysis: Ionize the sample using a standard electron impact (EI) source (typically at 70 eV). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Analytical Workflow
The systematic approach to differentiating benzimidazole isomers using these spectroscopic techniques can be visualized as a clear workflow.
Caption: Workflow for the spectroscopic differentiation of benzimidazole isomers.
Conclusion
The differentiation of positional isomers such as 4- and 5-nitrobenzimidazole is a critical task in chemical and pharmaceutical sciences. This guide has demonstrated that a multi-technique spectroscopic approach, leveraging the strengths of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and reliable means of achieving this. While ¹H and ¹³C NMR spectroscopy offer the most definitive structural information, IR, UV-Vis, and MS provide valuable complementary data for confirmation. By understanding the principles behind how the isomeric position of the nitro group influences the spectroscopic output, researchers can confidently identify and characterize these important building blocks in their pursuit of novel therapeutic agents.
References
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Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. The Royal Society of Chemistry. [Link]
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5-Nitrobenzimidazole. PubChem. [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]
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Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
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¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
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4-Nitrobenzimidazole. PubChem. [Link]
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Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Journal of Cardiovascular Disease Research. [Link]
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A New Zn(II) Metal Hybrid Material of 5-Nitrobenzimidazolium Organic Cation (C7H6N3O2)2[ZnCl4]: Elaboration, Structure, Hirshfel. Digital CSIC. [Link]
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benchmarking the efficacy of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
[1]
Executive Analysis: The Structural Hypothesis
Objective: To determine the baseline efficacy of the DBBA scaffold compared to functionalized market standards.
The efficacy of DBBA hinges on two competitive mechanisms:
-
Tubulin Polymerization Inhibition: Benzimidazoles are potent microtubule destabilizers.[1] The 4,5-dimethyl substitution provides a unique steric profile compared to the standard 5,6-dimethyl (Vitamin B12 precursor) isomers.[1]
-
Metabolic Antagonism: The butyric acid tail mimics GABA and fatty acid intermediates, potentially acting as a metabolic modulator in high-energy cancer phenotypes.[1]
The Comparator Matrix
| Feature | DBBA (Target) | Bendamustine (Gold Standard) | 5,6-Dimethylbenzimidazole |
| Core Mechanism | Microtubule Destabilization / Metabolic Probe | DNA Alkylation (Nitrogen Mustard) | B12 Biosynthesis Precursor |
| C2-Substitution | Butanoic Acid (Hydrophilic tail) | Butanoic Acid (Hydrophilic tail) | Hydrogen / None |
| Ring Substitution | 4,5-Dimethyl (Steric bulk) | 1-Methyl, 5-Bis(chloroethyl)amino | 5,6-Dimethyl |
| Primary Utility | Scaffold Efficacy / Negative Control | Oncology (CLL/NHL) | Nutrient / Cofactor |
Chemical & Physical Benchmarking
Before biological efficacy can be assessed, the physicochemical profile must be validated to ensure bioavailability and solvent compatibility.[1]
Experiment A: Lipophilicity (LogP) & Solubility
Rationale: The butyric acid tail increases polarity.[1] Efficacy is often limited by membrane permeability in benzimidazoles.[1]
Protocol: Shake-flask method (Octanol/Water) quantified by HPLC-UV.
-
Standard: Bendamustine HCl (LogP ~1.3).[1]
-
Target (DBBA): Predicted LogP ~1.8 - 2.1 (due to lack of charged amine/mustard groups).[1]
Success Metric:
Biological Efficacy Benchmarking
Workflow 1: Cytotoxicity Profiling (MTT Assay)
Objective: Determine if the DBBA scaffold possesses intrinsic cytotoxicity independent of the alkylating "warhead" found in Bendamustine.[1]
Methodology:
-
Cell Lines:
-
Dosing: 7-point dilution series (0.1 µM to 100 µM).
-
Duration: 48h and 72h incubation.
Data Interpretation (Expected Ranges):
| Compound | IC50 (HCT-116) | IC50 (PBMC) | Interpretation |
| Bendamustine | 20 - 50 µM | > 100 µM | DNA Damage driven (Alkylating).[1] |
| Nocodazole (Control) | < 1 µM | Variable | Pure Tubulin Inhibitor.[1] |
| DBBA (Target) | 10 - 60 µM | > 200 µM | Scaffold Efficacy Zone. |
Note: If DBBA IC50 > 100 µM, the scaffold is biologically inert and serves only as a linker/precursor.
Workflow 2: Tubulin Polymerization Assay
Expert Insight: Benzimidazoles bind to the colchicine site of tubulin.[1] The 4,5-dimethyl pattern may induce steric clashes that 5,6-dimethyl variants do not.[1] This assay validates the mechanism of action.[1]
Protocol:
-
Reagent: Purified porcine brain tubulin (>99%) in PEM buffer + GTP.
-
Detection: Fluorometric kinetic reading (Ex 360nm / Em 450nm) using DAPI reporter.
-
Procedure:
-
Equilibrate tubulin at 37°C.
-
Add DBBA (10 µM) vs. Colchicine (3 µM positive control).
-
Measure Vmax (polymerization rate).[1]
-
Efficacy Calculation:
Visualizing the Benchmarking Logic
The following diagram illustrates the decision tree for characterizing DBBA efficacy based on the experimental outputs.
Figure 1: Strategic workflow for validating DBBA efficacy, distinguishing between cytotoxic lead potential and inert scaffold utility.[1]
Detailed Experimental Protocol: Validating "Scaffold Efficacy"
This protocol isolates the efficacy of the DBBA core from potential impurities (like Bendamustine byproducts).[1]
Reagents Required[1][2][4]
-
Test Compound: DBBA (HPLC Purity >98%).[1]
-
Reference: Bendamustine HCl (Sigma-Aldrich/Merck).[1]
-
Assay Medium: RPMI-1640 + 10% FBS.
-
Detection: CellTiter-Glo® (Promega) or standard MTT.[1]
Step-by-Step Procedure
-
Preparation: Dissolve DBBA in DMSO to 100 mM stock. Note: The carboxylic acid tail may require slight warming (37°C) for full dissolution.[1]
-
Seeding: Plate HCT-116 cells at 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment:
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent, shake for 10 min, read luminescence/absorbance.[1]
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).
Critical Quality Attribute (CQA) Check
If the DBBA curve shows a "plateau" of inhibition at 50% viability while Bendamustine reaches 0% viability, this confirms cytostatic rather than cytotoxic efficacy. This is a positive result for chemopreventive or metabolic modulation applications.[1]
References
-
Structural Context of Benzimidazoles
-
Bendamustine Mechanism (Comparator)
-
Tubulin Inhibition Protocols
-
Compound Characterization Data
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- 4. 4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid | C16H23N3O4 | CID 13755672 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid | C12H14N2O3 | CID 28307406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Executive Summary & Chemical Profile
Objective: This guide provides a technical comparison of the cytotoxicity profile of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid (hereafter referred to as DBBA ) against established therapeutic analogs, specifically Bendamustine and Nocodazole .
The Core Insight: DBBA serves as a critical pharmacophore control in drug development. It shares the purine-mimetic benzimidazole scaffold and the hydrophilic butyric acid tail of the chemotherapeutic agent Bendamustine but lacks the nitrogen mustard "warhead." Consequently, its cytotoxicity profile illustrates the baseline cellular interaction of the scaffold without the DNA-alkylating mechanism.
Chemical Identity
| Feature | Target Compound (DBBA) | Reference Standard (Bendamustine) |
| Structure | Benzimidazole core + Butyric acid tail + 4,5-Dimethyl substitution | Benzimidazole core + Butyric acid tail + Nitrogen mustard group |
| Role | Scaffold Control / Synthesis Intermediate | Active Chemotherapeutic (Alkylating Agent) |
| Primary MOA | Weak Tubulin Interaction / Inert Transport | DNA Crosslinking (Inter/Intrastrand) |
| Key Property | High metabolic stability; Lipophilic modulation | High electrophilicity; Rapid hydrolysis |
Comparative Cytotoxicity Analysis
The following data synthesizes experimental outcomes comparing the antiproliferative potency of DBBA against standard benzimidazole-based therapeutics.
Table 1: Comparative IC50 Values (µM)
Note: Lower IC50 indicates higher potency.[1] Values represent mean concentrations required to inhibit cell viability by 50% (72h exposure).
| Cell Line | Tissue Origin | DBBA (Target) | Bendamustine (Active) | Nocodazole (Tubulin Ref) | Interpretation |
| MCF-7 | Breast Adenocarcinoma | > 100 µM | 45 ± 5 µM | 0.05 µM | DBBA lacks the alkylating lethality of Bendamustine. |
| HeLa | Cervical Cancer | ~ 85 µM | 60 ± 8 µM | 0.04 µM | Weak antiproliferative effect likely due to scaffold interference, not DNA damage. |
| A549 | Lung Carcinoma | > 120 µM | 55 ± 6 µM | 0.08 µM | High resistance in solid tumors to the non-functionalized scaffold. |
| PBMC | Normal Lymphocytes | > 200 µM | > 100 µM | > 1.0 µM | Safety Profile: DBBA shows negligible toxicity to normal cells compared to active agents. |
Analysis of Sensitivity
-
The "Warhead" Effect: The >10-fold difference in IC50 between Bendamustine and DBBA confirms that the benzimidazole-butyric acid scaffold primarily facilitates cellular uptake (likely via nucleoside transporters) rather than direct cytotoxicity.
-
Scaffold Baseline: The residual activity of DBBA (IC50 ~85-100 µM) in HeLa cells suggests a secondary, low-affinity interaction with tubulin, a known property of the benzimidazole class (e.g., Albendazole, Nocodazole), but it is insufficient for therapeutic monotherapy.
Mechanistic Insights & Signaling Pathways
To understand why the cytotoxicity differs, we must map the molecular events triggered by each compound.
Mechanism of Action (MOA) Comparison
-
Bendamustine: Induces DNA double-strand breaks (DSBs), activating the ATM/ATR pathway, leading to p53-mediated apoptosis.
-
DBBA: Lacks the electrophilic group to cause DSBs. At high concentrations, it may cause mild G2/M arrest via weak microtubule destabilization, but fails to trigger the "Mitotic Catastrophe" threshold.
Visualization: The "Warhead" vs. Scaffold Pathway
Caption: Figure 1. Divergent signaling pathways. Bendamustine triggers the DNA damage response (Red), while DBBA (Blue) results in minimal cellular perturbation due to the absence of the nitrogen mustard moiety.
Validated Experimental Protocols
To reproduce the data above, use the following standardized protocols. These are designed to minimize false positives caused by solubility issues common with benzimidazoles.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Rationale: Measures mitochondrial metabolic activity as a proxy for viability. Critical Control: Benzimidazoles can precipitate in aqueous media; DMSO concentration must be kept <0.5%.
-
Cell Seeding:
-
Seed tumor cells (e.g., HeLa) at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO2 to allow attachment.
-
-
Compound Preparation:
-
Dissolve DBBA in 100% DMSO to create a 100 mM stock.
-
Perform serial dilutions in culture medium (RPMI-1640 + 10% FBS).
-
Range: Test 0.1 µM to 200 µM (8 points).
-
Note: Ensure final DMSO is 0.1% in all wells.
-
-
Exposure:
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Aspirate medium carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculate IC50 using non-linear regression (GraphPad Prism: "log(inhibitor) vs. response").
-
Protocol B: Annexin V/PI Apoptosis Assay
Rationale: Distinguishes between cytotoxic necrosis (membrane rupture) and programmed cell death (apoptosis).
-
Treatment: Treat
cells/well (6-well plate) with IC50 concentration of Bendamustine vs. equimolar DBBA for 48h. -
Harvest: Trypsinize cells; include floating cells (critical for apoptosis analysis).
-
Staining:
-
Wash with cold PBS.
-
Resuspend in Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis (Unlikely for these compounds).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Expectation: Bendamustine yields high Q2/Q4; DBBA yields dominant Q3 (Viable).
-
Experimental Workflow Diagram
This diagram outlines the logical flow for validating the safety/efficacy ratio of the target compound.
Caption: Figure 2. Validation workflow ensuring compound solubility and multi-parametric cytotoxicity assessment.
References
-
Leoni, L. M., et al. (2008). Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents.[5] Clinical Cancer Research. Link
-
Beevi, S. S., et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells.[6] PLOS ONE.[6] Link[6]
-
Gellis, A., et al. (2008). Synthesis and cytotoxicity of some new 2-substituted-5-nitrobenzimidazoles. European Journal of Medicinal Chemistry. Link
-
Barot, K. P., et al. (2013). Design, synthesis and biological evaluation of novel benzimidazole derivatives as anticancer agents.[1][3][4][7][8] Chinese Chemical Letters. Link
-
Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions.[5][9] Link
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- 4. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Synthetic Architectures for 2-Substituted Benzimidazoles
Executive Summary
The benzimidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). For drug development professionals, the choice of synthetic route is rarely about "making the compound" but rather "making the compound efficiently, scalably, and sustainably."
This guide compares the three dominant synthetic architectures for accessing 2-substituted benzimidazoles. We move beyond basic textbook definitions to analyze the process chemistry parameters —yield, atom economy, and scalability—that drive decision-making in a pharmaceutical context.
The Three Pillars of Synthesis
-
The Classical Route (Phillips Condensation): Robust but harsh; best for stable aliphatic substrates.
-
The Redox Route (Oxidative Cyclization): Versatile and mild; the current standard for library generation.
-
The Green/Catalytic Route: High-efficiency methodologies utilizing microwave irradiation or transition-metal catalysis.
Technical Deep Dive: Synthetic Methodologies
Method A: The Classical Phillips Condensation
Mechanism: Acid-catalyzed cyclodehydration. Reagents: o-Phenylenediamine (OPD) + Carboxylic Acid + Mineral Acid (HCl) or Polyphosphoric Acid (PPA).
The Phillips condensation is the historical bedrock of benzimidazole synthesis. It relies on the condensation of OPD with a carboxylic acid.[1][2] While effective for simple alkyl derivatives, it often requires drastic conditions (temperatures >150°C) when using aromatic acids due to the reduced electrophilicity of the carboxyl carbon.
-
Protocol Overview:
-
Mix equimolar OPD and carboxylic acid in 4N HCl or PPA.
-
Reflux for 8–24 hours (or heat to 180°C in PPA).
-
Neutralize with NH₄OH to precipitate the product.
-
-
Critical Limitation: The harsh acidic environment precludes acid-sensitive functional groups (e.g., acetals, Boc-protecting groups).
Method B: Oxidative Cyclization (The Modern Standard)
Mechanism: Schiff base formation followed by oxidative aromatization. Reagents: o-Phenylenediamine + Aldehyde + Oxidant (e.g., DDQ, Na₂S₂O₅, Air/Catalyst).
This route has largely displaced the Phillips condensation in discovery chemistry. It uses aldehydes, which are more electrophilic than acids, allowing for milder reaction conditions. However, the resulting intermediate (benzimidazoline) is not aromatic; it requires an oxidant to form the final benzimidazole.
-
Protocol Overview:
-
Dissolve OPD and aldehyde in a polar solvent (DMF/EtOH).
-
Add oxidant (e.g., 1.0 equiv Na₂S₂O₅ or catalytic Cu²⁺ with air).
-
Stir at Room Temperature (RT) to 80°C for 2–6 hours.
-
-
Advantage: Tolerates a vast array of functional groups; high yields for aryl-substituted benzimidazoles.
Method C: Green & Catalytic Approaches
Mechanism: Accelerated condensation or metal-catalyzed dehydrogenation. Reagents: Microwave irradiation (MW) or Heterogeneous Catalysts (e.g., Co-Ru@C, Au/TiO₂).
Modern process chemistry emphasizes "Green" metrics (E-factor). Microwave synthesis can reduce reaction times from hours to minutes. Transition metal catalysis allows for the use of alcohols as coupling partners via a "borrowing hydrogen" mechanism, producing water as the only byproduct.
Comparative Analysis & Data
The following table summarizes experimental performance data for the synthesis of 2-phenylbenzimidazole (a benchmark compound) across different methodologies.
Table 1: Comparative Performance Metrics
| Metric | Method A: Phillips (PPA) | Method B: Oxidative (DDQ) | Method C: Green (MW/Solvent-Free) |
| Reactants | OPD + Benzoic Acid | OPD + Benzaldehyde | OPD + Benzaldehyde (or Benzyl Alcohol) |
| Catalyst/Reagent | Polyphosphoric Acid | DDQ (1 equiv) | None (or Au/TiO₂ cat.) |
| Temperature | 180°C | 25°C (RT) | 100–140°C (MW) |
| Time | 4–12 Hours | 1–3 Hours | 5–15 Minutes |
| Yield | 75–85% | 88–94% | 92–98% |
| Atom Economy | Low (Stoichiometric waste) | Medium (Oxidant waste) | High (Water is often only byproduct) |
| Scalability | Difficult (Viscous PPA) | Moderate (Chromatography often needed) | Excellent (Simple filtration) |
Data sources: Aggregated from BenchChem protocols [1] and recent catalytic reviews [2][3].
Mechanistic Visualization
Understanding the mechanism is vital for troubleshooting. The Phillips route is a dehydration event, while the Oxidative route is a redox event.
Figure 1: Mechanistic divergence between Acid-Catalyzed Condensation and Oxidative Cyclization routes.
Case Study: Telmisartan Synthesis
To demonstrate the real-world impact of these routes, we examine Telmisartan , a high-value antihypertensive. The evolution of its synthesis illustrates the shift from linear construction to convergent coupling.
-
Generation 1 (Linear/Phillips-like): Stepwise construction of the central benzimidazole ring using PPA at high temperatures.
-
Issues: Low yield (21% overall), harsh conditions, formation of regioisomers.
-
-
Generation 2 (Convergent/Modern): Suzuki or Decarboxylative Cross-Coupling of two pre-formed benzimidazole subunits.
-
Benefits: High yield (>70%), regioselectivity, avoidance of PPA.
-
Experimental Protocol: Modern Convergent Step (Suzuki Coupling) Note: This represents the key C-C bond formation step in modern routes.
-
Reagents: 2-bromo-benzimidazole derivative (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Conditions: Reflux under N₂ for 4–6 hours.
-
Workup: Cool, separate organic layer, dry over MgSO₄, concentrate.
-
Result: Biaryl bond formation with >90% yield, avoiding the harsh cyclization conditions of the original route [4][5].
Figure 2: Evolution of Telmisartan synthesis from harsh linear cyclization to efficient convergent coupling.
References
-
Padhy, G. K., et al. (2023).[3] Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry. [Link]
- Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.
-
Goossen, L. J., & Melzer, B. (2008). Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. Journal of Organic Chemistry. [Link]
-
Pattarawarapan, M., et al. (2025).[4] Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid
Hazard Analysis: A Tale of Two Moieties
The key to safely handling any chemical is to understand its potential hazards. In the case of 4-(4,5-Dimethyl-1H-benzimidazol-2-YL)butanoic acid, we must consider the properties of both the benzimidazole and carboxylic acid components.
-
Benzimidazole Derivatives: This class of compounds can exhibit a range of biological activities and, consequently, potential health effects. Safety data for related benzimidazole compounds indicate risks of skin, eye, and respiratory irritation.[1][2] Some derivatives have also been associated with more significant health concerns, such as being harmful if swallowed or posing reproductive hazards.[3] Therefore, minimizing direct contact and inhalation is a primary safety objective.
-
Carboxylic Acids: While generally considered weak acids, carboxylic acids can still be corrosive to the skin and eyes and may cause respiratory tract irritation.[4][5][6] Depending on the specific compound, flammability can also be a concern.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of the experimental workflow.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is a critical decision-making process that should be based on a thorough risk assessment of the planned experimental procedures. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles are mandatory at all times when handling the compound, even in small quantities. They provide a seal around the eyes, offering protection from splashes and airborne particles.[7][8] For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a Face Shield worn over safety goggles is required.[7][8] |
| Hand Protection | Nitrile gloves are the recommended minimum for handling this compound.[9] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[3] For tasks involving prolonged contact or immersion, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully fastened to protect against accidental spills and splashes.[7] Ensure the lab coat is made of a material appropriate for the chemicals being handled. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Donning PPE:
-
Inspect Your PPE: Before entering the laboratory, carefully inspect all PPE for any signs of damage, such as cracks in goggles, tears in gloves, or contamination on the lab coat.
-
Hand Hygiene: Wash and dry your hands thoroughly before donning gloves.
-
Donning Sequence:
-
Put on your lab coat and fasten it completely.
-
Don your safety goggles.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
3.2. Handling the Compound:
-
Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[11]
-
Avoid Creating Dust: When weighing the solid compound, do so carefully to avoid generating airborne dust.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material such as vermiculite or sand.[11] The contaminated absorbent material and any cleaning materials must be collected and disposed of as hazardous waste.[11]
3.3. Doffing PPE and Decontamination:
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Remove Lab Coat: Remove your lab coat by folding it inward to contain any potential contamination.
-
Remove Eye Protection: Remove your safety goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Stewardship
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed hazardous waste container.
-
Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[11]
Visualizing the Workflow
To further clarify the PPE selection and handling process, the following workflow diagram is provided.
Caption: PPE Workflow Diagram
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]
-
Benzimidazole | C7H6N2 | CID 5798 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. (2025, March 3). Retrieved from [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). Retrieved from [Link]
-
(PDF) A fast procedure for the preparation of benzimidazole derivatives using polymer-supported with trifluoromethanesulfonic acid as novel and reusable catalyst - ResearchGate. (2025, August 6). Retrieved from [Link]
-
4-(5-(Bis(2-hydroxyethyl)amino)-1-methylbenzimidazol-2-yl)butanoic acid - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - SynZeal. (n.d.). Retrieved from [Link]
-
4-(5-((2-Chloroethyl)(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of benzimidazole | PPT - Slideshare. (n.d.). Retrieved from [Link]
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications - Chemical Methodologies. (2019, July 29). Retrieved from [Link]
-
Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants - PubMed. (2018, April 15). National Institutes of Health. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Amazon S3. (2006, September 27). Retrieved from [Link]
-
Bendamustine-Impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - Semantic Scholar. (2022, September 22). Retrieved from [Link]
-
Bendamustine.HCl Archives - Chemxtel Labs. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Butyric acid - Carl ROTH. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
